methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. This structure is characterized by a fused bicyclic system with a methyl ester at position 6, a methyl group at position 5, and a 1-methyl-1H-pyrazol-5-yl substituent at position 7 (see Figure 1). The presence of the pyrazole moiety may enhance binding specificity in biological systems compared to simpler aromatic substituents.
Properties
IUPAC Name |
methyl 5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-5-14-17(8)2)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDDKLDYKIFYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazolopyrimidine ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous triazolo[1,5-a]pyrimidine derivatives:
Key Observations:
Substituent Effects on Properties: Position 7: The 1-methylpyrazole substituent in the target compound contrasts with phenyl (), dichlorophenyl (), and trimethoxyphenyl () groups. Pyrazole’s electron-rich nature may improve solubility compared to hydrophobic aryl groups like dichlorophenyl . Position 6: Methyl esters (target compound, ) versus ethyl esters () influence lipophilicity.
Synthetic Routes :
- Multi-component reactions (e.g., benzaldehyde in ) and Biginelli-like protocols () are common for triazolo-pyrimidines. The target compound’s synthesis method is unspecified but likely follows analogous strategies.
Spectral Data: Nitro-substituted analogs () show distinct IR peaks (1557–1320 cm⁻¹ for NO₂), absent in the target compound. Methyl ester carbonyl stretches (~1700 cm⁻¹) are characteristic .
Structural Diversity :
- Sodium salts of oxo/nitro derivatives () highlight redox-active properties, whereas the target compound’s stability under physiological conditions remains unexplored .
Research Implications
The structural versatility of triazolo[1,5-a]pyrimidines allows tailored modifications for specific applications. For instance:
- Medicinal Chemistry : Pyrazole and carboxamide groups (target compound, ) may enhance target selectivity in kinase inhibitors .
- Material Science : Nitro and methylthio substituents () could be leveraged in redox-active materials .
Further studies should prioritize crystallographic analysis (e.g., using SHELX software, as in ) to resolve conformational details and intermolecular interactions .
Biological Activity
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine core and a pyrazole substituent. This structural configuration contributes to its biological activity, particularly in receptor modulation and enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole scaffold. For instance, derivatives of triazole have shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . The presence of the pyrazole moiety in the compound may enhance this activity through synergistic effects.
Antioxidant Properties
The compound exhibits notable antioxidant activity. Research indicates that certain derivatives can scavenge free radicals effectively, with DPPH scavenging percentages reaching up to 90.52% . This property is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to this compound possess significant anti-inflammatory effects. They stabilize human red blood cell membranes and exhibit high percentages of membrane stabilization (up to 99.25%) under experimental conditions .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The compound acts as a selective positive allosteric modulator for certain receptors, enhancing their response to endogenous ligands. This mechanism is particularly relevant in the context of neurological disorders where receptor modulation can alleviate symptoms .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and microbial resistance. For example, it demonstrates potent inhibition against DNA gyrase B, an essential enzyme for bacterial DNA replication .
Preclinical Evaluations
Several preclinical studies have evaluated the efficacy of similar compounds in animal models. For instance:
- Schizophrenia Models : Compounds with similar structures have been tested for their ability to reverse amphetamine-induced hyperlocomotion in rats without significant motor impairment. This suggests potential applications in treating schizophrenia and other psychotic disorders .
- Antimicrobial Efficacy : In vivo studies have confirmed the antimicrobial efficacy of related compounds against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
Q & A
Q. How can reaction mechanisms for pyrazole-triazolo-pyrimidine conjugation be validated?
- Methodological Answer : Isotopic labeling (e.g., -pyrazole) combined with NMR tracks bond formation. Computational DFT studies (Gaussian 09) model transition states to confirm proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
